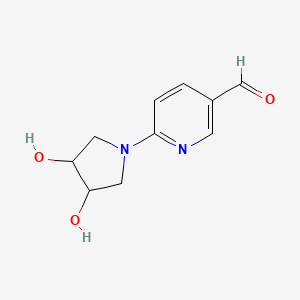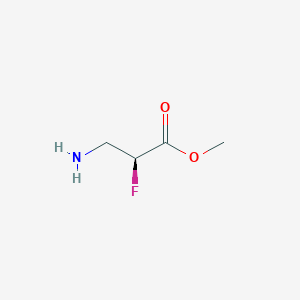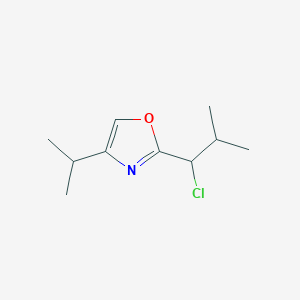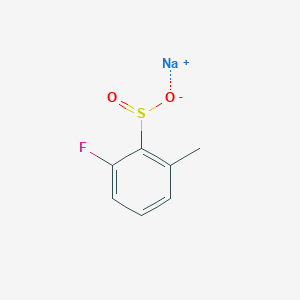
Sodium 2-fluoro-6-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-fluoro-6-methylbenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of 2-fluoro-6-methylbenzenesulfinic acid and is used primarily in organic synthesis as a sulfonylating agent. This compound is known for its versatility in forming various sulfur-containing compounds, making it valuable in both academic research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-6-methylbenzene-1-sulfinate typically involves the reaction of 2-fluoro-6-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as:
2-fluoro-6-methylbenzenesulfinic acid+sodium hydroxide→sodium 2-fluoro-6-methylbenzene-1-sulfinate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 2-fluoro-6-methylbenzene-1-sulfinate can undergo oxidation to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 2-fluoro-6-methylbenzenesulfonic acid.
Reduction: 2-fluoro-6-methylbenzenethiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Sodium 2-fluoro-6-methylbenzene-1-sulfinate is used as a building block in the synthesis of more complex organosulfur compounds. It is particularly valuable in the formation of sulfonamides, sulfones, and sulfoxides.
Biology and Medicine: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems
Industry: Industrially, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its ability to introduce sulfonyl groups into organic molecules makes it a valuable reagent in various manufacturing processes .
Mécanisme D'action
The mechanism by which sodium 2-fluoro-6-methylbenzene-1-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including addition to double bonds and abstraction of hydrogen atoms. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
- Sodium 2-bromo-6-fluoro-4-methylbenzene-1-sulfinate
- Sodium 2-chloro-6-methylbenzene-1-sulfinate
Comparison: Sodium 2-fluoro-6-methylbenzene-1-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain types of chemical reactions compared to its bromo and chloro analogs. The fluorine atom also influences the compound’s stability and solubility, making it suitable for specific applications where other halogenated sulfinates may not be as effective .
Propriétés
Formule moléculaire |
C7H6FNaO2S |
|---|---|
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
sodium;2-fluoro-6-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-3-2-4-6(8)7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
HDOPMINIFPLMSL-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=CC=C1)F)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
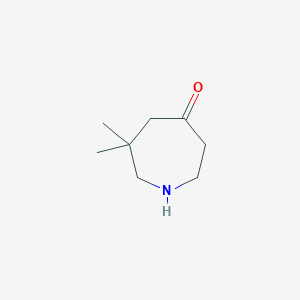

![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)

